
1-Butanol, 4-(2-propynyloxy)-
概要
説明
1-Butanol, 4-(2-propynyloxy)-, also known as 4-(2-propynyloxy)butan-1-ol, is an organic compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. This compound belongs to the class of alcohols and features a butanol backbone with a propargyloxy group attached to the fourth carbon atom.
準備方法
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-(2-propynyloxy)- can be synthesized through various synthetic routes. One common method involves the reaction of 1-butanol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of 1-Butanol, 4-(2-propynyloxy)- may involve large-scale reactions using similar reagents and conditions. The process would be optimized for efficiency and yield, ensuring the compound is produced in high purity and quantity.
化学反応の分析
Types of Reactions: 1-Butanol, 4-(2-propynyloxy)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation of 1-Butanol, 4-(2-propynyloxy)- can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions can be carried out using nucleophiles such as halides in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of 1-Butanol, 4-(2-propynyloxy)- typically yields carboxylic acids or ketones.
Reduction: Reduction reactions may produce alkanes or alkenes.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives.
科学的研究の応用
1-Butanol, 4-(2-propynyloxy)- has several scientific research applications across different fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Industry: In the chemical industry, it is used in the synthesis of polymers and other industrial chemicals.
作用機序
1-Butanol, 4-(2-propynyloxy)- can be compared with other similar compounds such as 1-butanol, 4-(2-chloroethoxy)-, and 1-butanol, 4-(2-methoxyethoxy)-. These compounds share structural similarities but differ in the functional groups attached to the butanol backbone, leading to variations in their chemical properties and applications.
類似化合物との比較
1-Butanol, 4-(2-chloroethoxy)-
1-Butanol, 4-(2-methoxyethoxy)-
1-Butanol, 4-(2-ethoxyethoxy)-
1-Butanol, 4-(2-bromoethoxy)-
1-Butanol, 4-(2-iodoethoxy)-
1-Butanol, 4-(2-fluoroethoxy)-
1-Butanol, 4-(2-propenyl)oxy-
特性
IUPAC Name |
4-prop-2-ynoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h1,8H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSYJRDNEMKUIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444593 | |
| Record name | 1-Butanol, 4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66865-32-5 | |
| Record name | 1-Butanol, 4-(2-propynyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


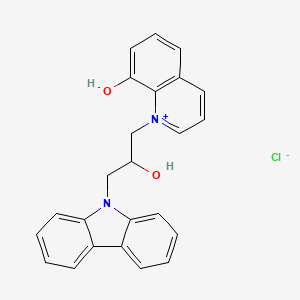

![2-[4-(1-adamantyl)anilino]-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B1659579.png)
![3-(2-chlorophenyl)-4-(2-fluorophenyl)-5-[(6-nitro-4H-1,3-benzodioxin-8-yl)methylsulfanyl]-1,2,4-triazole](/img/structure/B1659582.png)
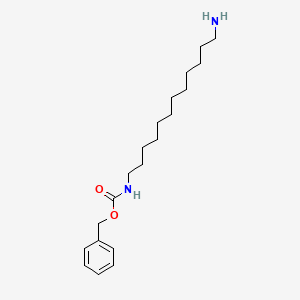


![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(1-methyl-2-phenyl-1H-indol-3-yl)ethan-1-one](/img/structure/B1659587.png)
![N-[(6-Methyl-1,3-benzothiazol-2-yl)carbamothioyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B1659589.png)

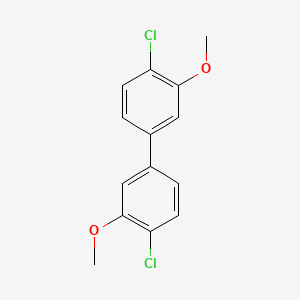
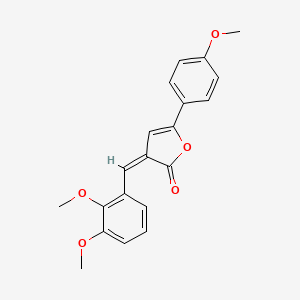
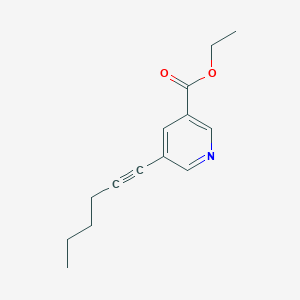
![N'~1~,N'~2~-bis[(1E)-(4-hydroxyphenyl)methylene]ethanedihydrazide](/img/structure/B1659599.png)
